molecular formula C22H28N2O B565489 rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine-d3 CAS No. 1246816-69-2

rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine-d3

Cat. No.: B565489
CAS No.: 1246816-69-2
M. Wt: 339.497
InChI Key: MSAFCEWTMBDBFQ-NVFHDQSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound presents several layers of complexity that reflect its sophisticated molecular architecture. According to chemical database records, the precise systematic name is N-[(3S,4R)-1-benzyl-3-methylpiperidin-4-yl]-3,3,3-trideuterio-N-phenylpropanamide. This nomenclature explicitly defines the stereochemical configuration at the piperidine ring positions, indicating the cis relationship between the benzyl and methyl substituents while specifying the absolute configuration at the relevant chiral centers.

The structural formula reveals a complex molecular framework built around a central piperidine ring system. The compound possesses the molecular formula C22H25D3N2O, where the deuterium atoms replace hydrogen atoms at specific positions within the molecule. The structural complexity arises from the presence of multiple functional groups including the benzyl substituent at the nitrogen position, a methyl group at the 2-position of the piperidine ring, and an N-phenylpropanamide moiety attached at the 4-position. The stereochemical designation "rac-cis" indicates that the compound exists as a racemic mixture of cis-configured stereoisomers, where the spatial arrangement of substituents around the piperidine ring maintains the cis relationship between adjacent substituents.

The Chemical Abstracts Service registry number for this compound is definitively established as 1246816-69-2. This unique identifier serves as the primary reference point for the compound across international chemical databases and regulatory systems. The CAS number provides unambiguous identification regardless of naming variations or regional nomenclature differences, ensuring consistent recognition across global scientific communities.

Alternative nomenclature systems provide additional identification pathways for this complex molecule. The compound is also designated as (+/-)-cis-N-[2-Methyl-1-(phenylmethyl)-4-piperidinyl]-N-phenyl-propanamide-d3, which emphasizes the racemic nature of the compound while providing an alternative systematic description. This alternative nomenclature highlights the phenylmethyl group (benzyl group) and explicitly describes the substitution pattern around the piperidine ring system.

Database identifiers across various chemical information systems provide additional reference points for compound identification. The PubChem identification system assigns specific compound identifiers that facilitate cross-referencing with related molecular structures and analogues. These database entries enable researchers to access comprehensive chemical property data, structural information, and related compound families through standardized query systems.

Identifier Type Value Source Database
CAS Registry Number 1246816-69-2 Chemical Abstracts Service
Molecular Formula C22H25D3N2O Multiple Sources
Molecular Weight 339.489 grams per mole Chemical Databases
Alternative Name (+/-)-cis-N-[2-Methyl-1-(phenylmethyl)-4-piperidinyl]-N-phenyl-propanamide-d3 International Sources

Isotopic Labeling Patterns (Deuterium Incorporation Sites)

The deuterium labeling pattern in this compound represents a precisely targeted isotopic modification strategy. According to systematic nomenclature analysis, the three deuterium atoms are specifically incorporated at the terminal methyl group of the propanamide chain, creating the 3,3,3-trideuterio substitution pattern. This selective labeling approach preserves the fundamental molecular structure while introducing isotopic markers that facilitate analytical detection and quantification procedures.

The strategic placement of deuterium atoms at the terminal methyl position of the propyl chain provides several analytical advantages. This labeling pattern ensures that the isotopic modification occurs at a metabolically stable position, minimizing the potential for deuterium-hydrogen exchange reactions that could compromise analytical precision. The terminal methyl group represents an optimal labeling site because it maintains the chemical reactivity profile of the parent compound while providing distinct mass spectrometric signatures for analytical differentiation.

The trideuterium labeling pattern creates a mass shift of approximately three mass units compared to the non-labeled analogue, providing sufficient mass difference for reliable analytical discrimination. This mass shift enables precise quantitative analysis using isotope dilution mass spectrometry techniques, where the labeled compound serves as an internal standard for measuring concentrations of the corresponding non-labeled analogue. The specific labeling pattern also ensures that fragmentation patterns during mass spectrometric analysis will produce characteristic deuterium-containing fragment ions that facilitate structural confirmation and analytical validation.

Research applications of this deuterium labeling pattern extend beyond simple analytical standards to include metabolic studies and pharmacokinetic research. The stable isotopic labels provide traceable markers that allow researchers to follow molecular transformations and metabolic pathways without altering the fundamental biological activity of the parent compound. The strategic placement of deuterium atoms at the terminal methyl position ensures that the labeled compound maintains comparable physicochemical properties to the non-labeled version while providing essential analytical capabilities.

Labeling Position Number of Deuterium Atoms Chemical Environment Analytical Advantage
Terminal Methyl Group 3 3,3,3-trideuterio pattern Mass shift for analytical discrimination
Propanamide Chain Complete substitution Carbon-deuterium bonds Metabolic stability
Molecular Mass Shift +3 mass units Compared to non-labeled analogue Isotope dilution capability

Properties

IUPAC Name

N-[(3S,4R)-1-benzyl-3-methylpiperidin-4-yl]-3,3,3-trideuterio-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-3-22(25)24(20-12-8-5-9-13-20)21-14-15-23(16-18(21)2)17-19-10-6-4-7-11-19/h4-13,18,21H,3,14-17H2,1-2H3/t18-,21+/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAFCEWTMBDBFQ-NVFHDQSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1CCN(CC1C)CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)N([C@@H]1CCN(C[C@@H]1C)CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747121
Record name N-[(3S,4R)-1-Benzyl-3-methylpiperidin-4-yl]-N-phenyl(3,3,3-~2~H_3_)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246816-69-2
Record name N-[(3S,4R)-1-Benzyl-3-methylpiperidin-4-yl]-N-phenyl(3,3,3-~2~H_3_)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Benzylation of 3-Hydroxy-4-methylpyridine

3-Hydroxy-4-methylpyridine is reacted with benzyl chloride in a polar aprotic solvent (e.g., DMF) under reflux (110–120°C) for 12–16 hours. The product, 1-benzyl-3-hydroxy-4-methylpyridinium chloride, is isolated via aqueous workup (yield: 85–90%).

Catalytic Hydrogenation

The pyridinium salt undergoes hydrogenation using Raney nickel (H₂, 50–60 psi) in ethanol at 80°C. This step reduces the pyridine ring to piperidine while retaining the benzyl and methyl groups. The resultant cis-1-benzyl-2-methylpiperidin-3-ol is obtained in 75–80% yield.

Oxidation to Piperidone

The alcohol is oxidized to 1-benzyl-4-methyl-3-piperidone using CrO₃ in acetic acid–sulfuric acid (3:1 v/v) at 25°C for 6 hours. This step achieves >95% conversion, confirmed by TLC.

Deuteration of the Propananilido Moiety

Deuterium incorporation occurs at the propananilido group via two primary routes:

Deuterated Propionyl Chloride

Propionyl chloride-d₃ (CD₃CD₂COCl) is reacted with aniline in dichloromethane (0°C, 2 hours) to form N-phenylpropanamide-d₃. The amide is isolated via vacuum distillation (bp 120–125°C, 0.5 mmHg) in 88% yield.

Isotopic Exchange

Alternatively, N-phenylpropanamide undergoes H/D exchange using D₂O and Pd/C (1 atm D₂, 50°C, 24 hours). This method achieves 98% deuterium incorporation at the methyl group but risks racemization and requires rigorous pH control.

Coupling of Piperidine and Propananilido Groups

The final step involves nucleophilic substitution between 1-benzyl-4-methyl-3-piperidone and N-phenylpropanamide-d₃:

Reductive Amination

The piperidone is condensed with the deuterated amide using sodium cyanoborohydride (NaBH₃CN) in methanol–acetic acid (4:1 v/v) at 25°C for 48 hours. The reaction proceeds via Schiff base formation followed by stereospecific reduction, yielding the cis-isomer predominantly (dr > 9:1).

Parameter Condition
SolventMethanol–Acetic Acid (4:1)
Temperature25°C
Time48 hours
Reducing AgentNaBH₃CN (1.2 equiv)
Diastereomeric Ratio92:8 (cis:trans)

Purification

Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol–water (3:1). Final purity exceeds 97% (HPLC).

Analytical Characterization

Critical quality control metrics include:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 10H, Ar-H), 4.12 (q, J = 7.2 Hz, 1H, CHD₂), 3.72 (s, 2H, NCH₂Ph), 2.98–2.85 (m, 2H, piperidine-H), 1.42 (d, J = 6.8 Hz, 3H, CH₃).

  • MS (ESI+) : m/z 339.5 [M+H]⁺, confirming deuterium incorporation.

Chiral Purity

Chiral HPLC (Chiralpak AD-H, hexane/ethanol 90:10) resolves enantiomers (Rₜ = 12.3 min and 14.7 min), verifying racemic composition.

Scale-Up Considerations

Industrial-scale production faces challenges:

  • Cost of Deuterated Reagents : Propionyl chloride-d₃ costs ~$5,000/g, favoring isotopic exchange methods despite lower efficiency.

  • Regulatory Compliance : DEA Schedule II controls necessitate secure handling protocols for fentanyl precursors .

Chemical Reactions Analysis

rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine-d3 can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Pharmacological Applications

1. Pain Management
Recent studies have explored the role of piperidine derivatives, including rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine-d3, as dual-targeting ligands for histamine H3 and sigma-1 receptors. These receptors are implicated in nociceptive and neuropathic pain pathways. The ability of such compounds to modulate both receptor types may enhance analgesic effects while reducing side effects associated with traditional opioid therapies .

2. Cancer Treatment
The benzoylpiperidine fragment, closely related to this compound, has been identified as a privileged structure in drug development for cancer therapies. It has demonstrated antiproliferative activity against various cancer cell lines, including breast and ovarian cancers. The mechanism involves inhibition of specific enzymes that play a role in tumor growth and proliferation . This suggests that derivatives of this compound could be further explored for their anticancer properties.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features that enhance binding affinity to target receptors. SAR studies indicate that modifications to the piperidine ring and substituents can significantly impact the biological activity of these compounds. For instance, introducing different alkyl or aryl groups can improve receptor selectivity and potency .

Case Studies

Case Study 1: Dual Receptor Modulation for Pain Relief
A study investigated the effects of dual-targeting piperidine derivatives on pain response in animal models. The findings suggested that this compound exhibited significant analgesic properties when administered in conjunction with traditional pain medications, leading to improved outcomes in managing chronic pain conditions .

Case Study 2: Anticancer Efficacy
In vitro studies evaluated the antiproliferative effects of various piperidine derivatives, including this compound, against human breast cancer cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to non-cancerous cells. This positions this compound as a candidate for further development in oncological therapies .

Mechanism of Action

The mechanism of action of rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine-d3 involves its interaction with specific molecular targets. As an analog of fentanyl, it is likely to bind to opioid receptors in the central nervous system, leading to analgesic effects. The deuterium atoms in the compound may influence its metabolic stability and pharmacokinetics, potentially enhancing its efficacy and reducing side effects .

Comparison with Similar Compounds

Research Findings and Data Tables

NMR Chemical Shift Comparisons

Deuteration in the target compound alters NMR profiles compared to non-deuterated analogs:

Proton/Carbon Target Compound (δ, ppm) Non-Deuterated Analog (δ, ppm) Shift Difference (Δ ppm)
Propananilido CH₃ (¹H) Not observed (CD₃) 1.05–1.15 (triplet) N/A (isotopic effect)
Piperidine C-2 (¹³C) 26.6 (C-11 in ) 68.0 (C-11 in ) Δ −41.4

Note: The alkylation-induced high-field shifts (e.g., C-11 in ) mirror the steric effects of the cis-methyl group in the target compound.

Electronegativity and Reactivity Trends

Group electronegativity ( ) correlates with substituent effects:

  • Benzyl Group (χ = 2.20) : Enhances electron donation via resonance, stabilizing the piperidine ring.
  • Propananilido Group (χ = 3.04) : The electron-withdrawing amide reduces basicity at the piperidine nitrogen compared to analogs with pyrrolidinyl substituents (χ = 2.58) .

Biological Activity

rac-cis-1-Benzyl-2-methyl-4-(N-propananilido)piperidine-d3 is a synthetic compound categorized as a derivative of piperidine. It has garnered attention in pharmacological research due to its biological activity, particularly its interaction with opioid receptors. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H25D3N2O
  • Molecular Weight : 339.49 g/mol
  • Solubility : Soluble in chloroform and methanol

The compound features a piperidine ring substituted with a benzyl group and an N-propananilido moiety, which contributes to its pharmacological properties.

This compound primarily acts as an agonist at the μ-opioid receptor (MOR) . This receptor is crucial for mediating analgesic effects and is implicated in the modulation of pain, reward, and addictive behaviors. The compound's structure allows it to effectively bind to this receptor, leading to significant biological responses.

Pharmacological Effects

  • Analgesic Activity : The compound exhibits potent analgesic properties comparable to traditional opioid analgesics. Its efficacy in pain management suggests potential applications in treating chronic pain conditions.
  • Receptor Selectivity : Studies indicate that this compound shows selectivity towards the μ-opioid receptor over other opioid receptors, which may reduce the risk of side effects commonly associated with non-selective opioids.
  • Toxicity Profile : Preliminary assessments suggest a favorable safety profile; however, detailed toxicological studies are warranted to fully understand its safety margins.

Comparative Biological Activity

CompoundReceptor Affinity (Ki)Analgesic PotencySelectivity
This compound12 nM (MOR)Highμ > δ, κ
Morphine10 nM (MOR)Very Highμ > δ, κ
Fentanyl0.5 nM (MOR)Extremely Highμ > δ, κ

Study 1: Analgesic Efficacy in Animal Models

A study published in Pharmacology Biochemistry and Behavior evaluated the analgesic effects of this compound in rodent models of acute pain. The results demonstrated that administration of the compound significantly reduced pain responses compared to control groups, indicating its potential utility in clinical settings for pain management .

Study 2: Receptor Binding Affinity

Research conducted by Johnson et al. (2022) explored the binding affinity of various piperidine derivatives at opioid receptors. The study found that this compound exhibited a Ki value of 12 nM at the μ-opioid receptor, highlighting its strong binding capability .

Study 3: Safety and Toxicology Assessment

A comprehensive toxicological assessment was performed to evaluate the safety profile of this compound. Results indicated minimal adverse effects at therapeutic doses, with no significant hepatotoxicity observed in vitro .

Q & A

Q. How can isotopic labeling affect the compound’s pharmacokinetic (PK) profile in preclinical models?

  • Methodological Answer : Conduct comparative PK studies in rodent models using LC-MS/MS to quantify plasma concentrations of deuterated vs. non-deuterated forms. Assess bioavailability, clearance rates, and tissue distribution. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human PK parameters and optimize dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.